molecular formula C21H50O2Si3 B12641851 Capryl methicone CAS No. 286938-65-6

Capryl methicone

Cat. No.: B12641851
CAS No.: 286938-65-6
M. Wt: 418.9 g/mol
InChI Key: CIAZJIQGPOGZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capryl methicone, also known as caprylyl methicone, is a clear, colorless, low viscosity, volatile silicone fluid. It is a C8-alkyl modified trimer silicone fluid with low molecular weight, which enhances its compatibility with vegetable oils and waxes. This compound is widely used in cosmetic formulations due to its excellent spreadability, light feel on the skin, and unique after-feel. It is known for its ability to disperse pigments and reduce skin irritation .

Preparation Methods

Capryl methicone is synthesized through the modification of trisiloxane with an octyl group. The synthetic route involves the reaction of trisiloxane with octyl groups under controlled conditions to achieve the desired molecular structure. Industrial production methods typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Capryl methicone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the silicone backbone, altering its properties.

    Substitution: Substitution reactions involve replacing one or more functional groups on the silicone backbone with other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Capryl methicone has a wide range of scientific research applications, including:

    Chemistry: Used as a solvent and dispersing agent in various chemical formulations.

    Biology: Employed in biological studies for its ability to form a permeable barrier and prevent moisture loss.

    Medicine: Utilized in pharmaceutical formulations for its skin conditioning properties.

    Industry: Widely used in the cosmetics industry for its emollient and conditioning properties. .

Mechanism of Action

Capryl methicone exerts its effects by forming a thin film on the surface of the skin or hair. This film helps to trap moisture, keeping the skin hydrated and providing a smooth, silky feel. The compound’s molecular structure allows it to interact with both silicone and hydrocarbon oils, enhancing its compatibility with various ingredients in cosmetic formulations .

Comparison with Similar Compounds

Capryl methicone is often compared with other silicone compounds such as dimethicone and cyclomethicone. While all these compounds share similar properties, this compound is unique due to its lower molecular weight and enhanced compatibility with vegetable oils and waxes. This makes it particularly suitable for use in formulations that require a light, non-greasy feel. Similar compounds include:

This compound stands out due to its unique combination of properties, making it a valuable ingredient in various cosmetic and industrial applications.

Properties

CAS No.

286938-65-6

Molecular Formula

C21H50O2Si3

Molecular Weight

418.9 g/mol

IUPAC Name

trimethyl-(methyl-tetradecyl-trimethylsilyloxysilyl)oxysilane

InChI

InChI=1S/C21H50O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-26(8,22-24(2,3)4)23-25(5,6)7/h9-21H2,1-8H3

InChI Key

CIAZJIQGPOGZDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.